N-(3-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

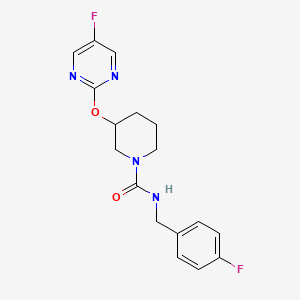

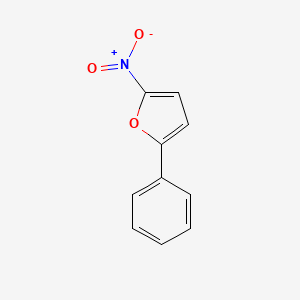

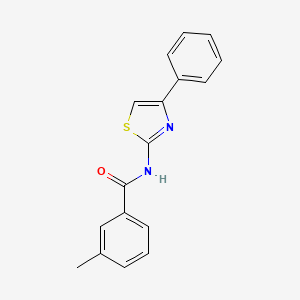

“N-(3-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide” is a complex organic compound. It contains an acetylphenyl group (a phenyl ring with an acetyl group), a benzoxepine ring (a fused ring structure containing a benzene ring and an oxepine ring), and a carboxamide group (a carbonyl group attached to an amine). The presence of a bromine atom indicates that it might be involved in some kind of electrophilic aromatic substitution reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzoxepine ring, the introduction of the bromine atom, and the attachment of the acetylphenyl and carboxamide groups. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The benzoxepine ring system is a seven-membered heterocyclic ring fused to a benzene ring, which could potentially have interesting chemical properties .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The bromine atom could be involved in electrophilic aromatic substitution reactions. The carbonyl group in the carboxamide could be involved in nucleophilic acyl substitution or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers. It’s difficult to predict these properties without specific experimental data .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has shown promising results in the field of cancer research. It has been found to inhibit VEGFR-2, a type of tyrosine kinase receptor that plays a crucial role in various cellular processes such as cell proliferation, adhesion, division, and angiogenesis . The compound demonstrated potent VEGFR-2 inhibitory activity and induced apoptosis in HepG2 cells .

Anti-proliferative Effects

The compound has significant anti-proliferative effects. It has been found to be cytotoxic against HepG2, with an IC 50 value of 0.76 μM, and MCF-7, with an IC 50 value of 1.08 μM . This suggests that the compound could be effective in inhibiting the growth of these cancer cell lines .

Inhibition of Cell Migration

The compound has been found to inhibit the migration and wound healing ability of HepG2 cells . This could potentially limit the spread of cancer cells, making it a valuable area of study for the development of new anticancer drugs .

Antimicrobial Activity

The compound has demonstrated significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa . This suggests that it could be used in the development of new antibacterial drugs .

Biocatalytic Reduction

The compound has been used in the biocatalytic reduction of 3-acetylphenyl-N-ethyl-N-methylcarbamate to the corresponding secondary alcohol . This process was achieved by whole cells of Lactobacillus reuteri DSM 20016, reaching a 90% yield and up to 98% ee purity .

Synthesis of Other Compounds

The compound has been used in the synthesis of other compounds. For example, N-(3-Acetylphenyl)-2-chloroacetamide 4 and N-(4-acetylphenyl)-2-chloroacetamide 6 were produced by the reaction of p-aminoacetophenone 3 and m-aminoacetophenone 5, respectively with chloroacetylchloride in DMF using NaHCO 3 as a base .

Wirkmechanismus

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If this compound is intended to be a drug or a biologically active molecule, its mechanism of action would depend on its specific molecular targets in the body .

Safety and Hazards

Zukünftige Richtungen

The future research directions for this compound would depend on its intended use. If it’s a new compound, initial studies would likely focus on characterizing its physical and chemical properties, and if it’s intended to be a drug, future studies would likely involve testing its biological activity and safety .

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrNO3/c1-12(22)13-3-2-4-17(11-13)21-19(23)14-7-8-24-18-6-5-16(20)10-15(18)9-14/h2-11H,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFRAEFWHMNZFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817587.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2817593.png)

![N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide](/img/structure/B2817599.png)

![6-(4-Ethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-[(1S,2R)-2-Methylcyclopropyl]propanal](/img/structure/B2817601.png)